Sigma-1 Receptor Binding Affinity: Guinea Pig Brain Membrane Displacement Data
4-[(Phenethyloxy)methyl]piperidine demonstrates sub-20 nM affinity at the sigma-1 receptor in native tissue preparations. In guinea pig brain membrane homogenates, the compound displaced [³H]-pentazocine with a Ki of 15 nM, while functional antagonist activity at human σ1 yielded an IC₅₀ of 19 nM [1]. In comparison, the widely used σ1-selective antagonist BD1063 (1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine) exhibits a Ki of 9 nM for σ1, with approximately 50-fold selectivity over σ2 (Ki σ2 = 449 nM) [2]. The affinity difference between the two compounds at σ1 is modest (15-19 nM vs. 9 nM), but the subtype selectivity profiles diverge substantially.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki / IC₅₀) |
|---|---|
| Target Compound Data | Ki = 15 nM (guinea pig brain σ1, [³H]-pentazocine displacement); IC₅₀ = 19 nM (human σ1, antagonist) |
| Comparator Or Baseline | BD1063: Ki = 9 ± 1 nM (σ1), Ki = 449 nM (σ2) |
| Quantified Difference | σ1 affinity: 4-[(Phenethyloxy)methyl]piperidine Ki ≈ 1.7-fold to 2.1-fold weaker than BD1063 (15-19 nM vs. 9 nM). σ2 affinity: 4-[(Phenethyloxy)methyl]piperidine shows IC₅₀ = 227 nM vs. BD1063 Ki = 449 nM (approx. 2-fold stronger σ2 binding). |
| Conditions | Guinea pig brain membrane (σ1 displacement); human recombinant σ1/σ2 functional antagonist assay |
Why This Matters
The moderate σ1 affinity combined with a different σ1/σ2 selectivity ratio (approx. 12-fold for target compound vs. approx. 50-fold for BD1063) provides researchers with a distinct pharmacological tool that may yield different off-target engagement profiles in native tissue or cellular systems.
- [1] BindingDB. BDBM50623542 (CHEMBL5440801). Ki = 15 nM (σ1, guinea pig brain, [³H]-pentazocine displacement); IC₅₀ = 19 nM (σ1, human, antagonist); IC₅₀ = 227 nM (σ2, human, antagonist). View Source
- [2] IUPHAR/BPS Guide to Pharmacology. BD-1063 ligand page. Ki σ1 = 9 nM; Ki σ2 = 449 nM; >49-fold σ1/σ2 selectivity. View Source
